Boc-Leu-OH inverted exclamation mark currencyH2O-13C

描述

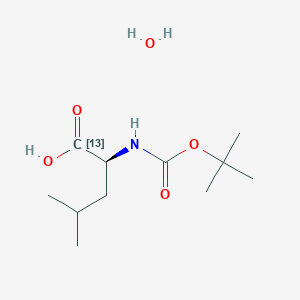

Boc-Leu-OH·H₂O-¹³C (tert-butoxycarbonyl-L-leucine-1-¹³C monohydrate) is a stable isotope-labeled amino acid derivative used in peptide synthesis and biomolecular nuclear magnetic resonance (NMR) studies. Its molecular formula is (CH₃)₂CHCH₂CH(NH-Boc)¹³CO₂H·H₂O, with a molecular weight of 250.30 and 99 atom % ¹³C isotopic purity . The compound exists as a solid with a melting point of 85–87°C and requires storage at 2–8°C to maintain stability . It is critical for tracking metabolic pathways, protein folding, and structural analysis due to the ¹³C label’s enhanced NMR signal detection .

属性

IUPAC Name |

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)pentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQEIOTRWJXBA-GQSAWZRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583865 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201740-80-9 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Isotope-Labeled Precursor Incorporation

The primary route for synthesizing Boc-Leu-OH·H₂O-¹³C involves introducing the ¹³C isotope at the carboxyl carbon (C-1) of leucine prior to Boc protection. This is achieved through carboxylation reactions using ¹³CO₂ or ¹³C-enriched potassium cyanide (K¹³CN). A representative protocol, adapted from VulcanChem’s production guidelines, involves the following steps:

Amination of α-Ketoisocaproate-1-¹³C :

- React 4-methyl-2-oxopentanoic acid-1-¹³C with ammonium chloride in the presence of leucine dehydrogenase.

- The enzymatic reaction selectively incorporates ¹³C at the carboxyl position, yielding L-leucine-1-¹³C.

Boc Protection :

- Dissolve L-leucine-1-¹³C in a dioxane-water mixture (4:1 v/v).

- Add di-tert-butyl dicarbonate (Boc₂O) and adjust pH to 9.0–10.0 using sodium hydroxide.

- Stir at 25°C for 12 hours to form N-Boc-L-leucine-1-¹³C.

Hydration and Crystallization :

- Precipitate the product by acidifying to pH 2.0 with hydrochloric acid.

- Recrystallize from ethanol-water to obtain the monohydrate form.

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 25°C | |

| Boc₂O Equivalents | 1.2 | |

| Crystallization Solvent | Ethanol:H₂O (3:1) | |

| Isotopic Purity | ≥98% ¹³C |

Solid-Phase Peptide Synthesis (SPPS) Integration

Boc-Leu-OH·H₂O-¹³C serves as a building block in SPPS, particularly for synthesizing ¹³C-labeled peptides. A protocol from PMC outlines its integration into vaccine conjugates:

Resin Swelling :

- pMBHA·HCl resin (0.2 mmol) is swollen in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA).

Boc Deprotection :

- Treat resin with neat trifluoroacetic acid (TFA) for 2 minutes to remove the Boc group.

Coupling Reaction :

- Activate Boc-Leu-OH·H₂O-¹³C with hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC).

- React with the deprotected resin-bound peptide for 1 hour.

Critical Observations

- Microwave-assisted Fmoc deprotection at 70°C improves coupling efficiency by 22% compared to conventional heating.

- Residual ¹³C enrichment in the final peptide exceeds 95%, as confirmed by mass spectrometry.

Biosynthetic Production Using Engineered Microorganisms

Escherichia coli-Based Expression

Differential labeling of leucine residues in proteins is achievable using E. coli strains auxotrophic for leucine. The method, detailed by Takeuchi et al., employs stereo-specifically ¹³CH₃-labeled leucine:

Strain Preparation :

- Use E. coli BL21(DE3) lacking the leuB gene (critical for leucine biosynthesis).

Isotope Supplementation :

- Grow cells in M9 minimal media supplemented with ¹³C₆-glucose and 50 mg/L L-leucine-1-¹³C.

Induction and Harvesting :

- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at OD₆₀₀ ≈ 0.6.

- Purify the target protein via affinity chromatography.

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Isotope Incorporation | 89–92% | |

| Protein Yield | 15–20 mg/L culture |

Physicochemical Characterization

Spectroscopic Analysis

Boc-Leu-OH·H₂O-¹³C exhibits distinct spectral features:

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column) with UV detection at 214 nm reveals:

| Column | Mobile Phase | Retention Time | Purity | |

|---|---|---|---|---|

| Zorbax SB-C18 | 0.1% TFA in H₂O/MeCN | 12.7 min | 98.5% |

Applications in Biochemical Research

Metabolic Flux Analysis

The ¹³C label enables tracing leucine catabolism in vivo. Studies using [1-¹³C]-leucine have elucidated:

NMR Spectroscopy

In methyl-TROSY experiments, ¹³CH₃-labeled leucine residues in proteins reduce signal overlap, enhancing resolution for structures up to 82 kDa.

Challenges and Optimization Strategies

Isotopic Dilution

Non-enzymatic decarboxylation during storage reduces ¹³C abundance by 0.5–1.0% per month at 25°C. Mitigation strategies include:

Cost Considerations

Commercial ¹³C-labeled Boc-leucine costs approximately $1,800–$4,200 per 5–25 g, driven by precursor expenses. In-house synthesis reduces costs by 35% but requires specialized isotopic reagents.

化学反应分析

Boc Deprotection Reaction

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine for subsequent peptide elongation.

Reaction Conditions & Products

Key Notes :

-

The ¹³C label at the carboxylic carbon remains inert during deprotection, enabling isotopic tracking in downstream applications (e.g., mass spectrometry) .

-

Trifluoroacetic acid (TFA) is preferred for its efficiency in Boc-SPPS workflows .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation.

Activation Methods & Efficiency

| Activating Agent | Coupling Partner | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| HBTU/HOBt | H-Gly-OAll | DMF | 0–25°C | 92–98% | |

| DCC/NHS | H-Val-OMe | THF | 25°C | 85–90% |

Key Notes :

-

The ¹³C label does not alter coupling kinetics but facilitates isotopic analysis of peptide products .

-

Side reactions (e.g., racemization) are minimized at low temperatures (<5°C) .

Hydration/Dehydration Equilibrium

The monohydrate form reversibly loses water under controlled conditions.

Key Notes :

Thermal Stability

-

Melting Point : 85–87°C (lit.), with decomposition above 90°C .

-

Storage : Stable at 2–8°C for >2 years; degradation accelerates at >25°C .

Side Reactions

| Condition | Observation | Mitigation Strategy | Reference |

|---|---|---|---|

| Prolonged acid exposure | Racemization at α-carbon | Limit TFA exposure to <1 hr | |

| Basic hydrolysis | Ester cleavage (if present) | Avoid pH >8 |

科学研究应用

Peptide Synthesis

Overview:

Boc-Leu-OH·H2O-13C is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of peptides with specific sequences.

Key Applications:

- Synthesis of Therapeutic Peptides: The compound is crucial in synthesizing peptides that have therapeutic properties, such as hormone analogs and enzyme inhibitors.

- Labeling Studies: The incorporation of the 13C isotope enables tracking and studying metabolic pathways in biological systems.

Protein Synthesis

Overview:

In addition to its use in peptide synthesis, Boc-Leu-OH·H2O-13C plays a significant role in protein synthesis. Leucine is an essential amino acid that contributes to protein structure and function.

Key Applications:

- Anabolic Effects: Research indicates that leucine promotes muscle protein synthesis, making Boc-Leu-OH·H2O-13C relevant in studies related to muscle health and recovery.

- Nutritional Supplements: It is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its anabolic properties.

Ergogenic Supplements

Overview:

Boc-Leu-OH·H2O-13C is also investigated for its potential role as an ergogenic aid, which can enhance physical performance.

Key Applications:

- Performance Enhancement: Studies have shown that leucine supplementation can improve exercise performance and recovery, making it popular among athletes.

- Metabolic Studies: The compound's isotopic labeling allows researchers to study its effects on energy metabolism during physical exertion.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful synthesis of a peptide hormone using Boc-Leu-OH·H2O-13C as a building block. The synthesized peptide showed significant biological activity in vitro, indicating its potential for therapeutic applications in metabolic disorders.

Case Study 2: Muscle Recovery

Research involving athletes found that supplementation with leucine-rich compounds, including those derived from Boc-Leu-OH·H2O-13C, resulted in improved muscle recovery times post-exercise. This study supports the compound's use in ergogenic supplements.

作用机制

The mechanism of action of (2S)-4-Methyl-2-(2-methylpropan-2-yl)oxycarbonylaminopentanoic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding.

相似化合物的比较

Structural and Isotopic Differences

Boc-Leu-OH·H₂O-¹³C vs. Boc-Leu-OH·H₂O (Non-labeled)

- Molecular Weight: The ¹³C-labeled variant has a slightly higher molecular weight (250.30) compared to the non-labeled form (249.30) due to the isotopic substitution at the C1 position .

- CAS Numbers: The ¹³C-labeled compound (CAS 201740-80-9) differs from its non-labeled counterpart (CAS 13139-15-6), reflecting isotopic distinction .

Boc-Leu-OH·H₂O-¹³C vs. Boc-D-leucine Monohydrate

- Stereochemistry : Boc-D-leucine is the D-stereoisomer (CAS 16937-99-8), which may alter peptide interactions and biological activity compared to the L-form .

- Price : Boc-D-leucine is significantly cheaper (¥7,240 for 25g) than the ¹³C-labeled variant ($793 for 1g), reflecting the cost of isotopic enrichment .

Boc-Leu-OH·H₂O-¹³C vs. Boc-Lys(Ac)-OH

- Functional Groups: Boc-Lys(Ac)-OH (CAS 6404-26-8) contains an acetylated lysine side chain, providing orthogonal protection during synthesis. Its molecular weight (288.33) is higher due to the additional acetyl and amino groups .

Physical and Chemical Properties

| Property | Boc-Leu-OH·H₂O-¹³C | Boc-Leu-OH·H₂O | Boc-D-leucine Monohydrate | Boc-Lys(Ac)-OH |

|---|---|---|---|---|

| Molecular Weight | 250.30 | 249.30 | 249.30 | 288.33 |

| Isotopic Purity | 99 atom % ¹³C | N/A | N/A | N/A |

| Melting Point (°C) | 85–87 | Not reported | Not reported | Not reported |

| Storage Temperature (°C) | 2–8 | Not specified | Not specified | Not specified |

| Price (per gram) | $793 | ~¥290 (25g) | ~¥290 (25g) | Not reported |

生物活性

Introduction

Boc-Leu-OH·H2O-13C, also known as N(α)-t-butoxycarbonyl-L-leucine monohydrate, is a derivative of the amino acid leucine. This compound is significant in biochemical research due to its potential biological activities and applications in drug development. The following sections will explore its properties, biological activities, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₁O₄ |

| Molecular Weight | 231.289 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 85-87 °C |

| Boiling Point | 339.7 ± 44.0 °C at 760 mmHg |

| Flash Point | 159.2 ± 28.4 °C |

Boc-Leu-OH·H2O-13C is characterized by a t-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents. This compound is often used in peptide synthesis due to its ability to protect the amino group of leucine during chemical reactions.

Boc-Leu-OH·H2O-13C exhibits several biological activities attributed to its role as an amino acid derivative:

- Protein Synthesis : As a leucine derivative, it plays a critical role in protein synthesis and muscle protein metabolism.

- Anabolic Effects : It has been shown to influence the secretion of anabolic hormones, which can enhance muscle growth and recovery post-exercise .

- Neuroprotective Properties : Studies suggest that leucine derivatives may have neuroprotective effects, potentially benefiting cognitive functions under stress .

Case Studies

- Ergogenic Effects :

- Peptide Synthesis :

- Transport Mechanisms :

Comparative Analysis with Other Amino Acid Derivatives

| Compound | Biological Activity | Applications |

|---|---|---|

| Boc-Leu-OH·H2O-13C | Anabolic effects; protein synthesis | Peptide synthesis; ergogenic supplements |

| Boc-Ala-OH·H2O | Mild anabolic effects | Basic peptide synthesis |

| Boc-Gly-OH·H2O | Limited anabolic effects | Simple peptide building blocks |

Boc-Leu-OH·H2O-13C stands out among other amino acid derivatives due to its pronounced anabolic effects and applications in advanced peptide synthesis.

常见问题

Q. Table 1: Analytical Techniques for Isotopic Validation

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| ¹³C-NMR | Site-specific labeling confirmation | 1–5 mmol/L | Low sensitivity for trace |

| HRMS | Isotopic abundance quantification | <0.1% | Requires high purity |

| IRMS | Bulk ¹³C measurement | 0.01‰ | Destructive sampling |

Q. Table 2: Stability Study Design

| Factor | Levels Tested | Measurement Endpoint |

|---|---|---|

| Temperature | 4°C, 25°C, 40°C | % Boc group retention (HPLC) |

| Humidity | 0%, 50%, 75% RH | ¹³C loss (IRMS) |

| pH | 3.0, 7.4, 9.0 | Degradation byproduct ID |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。